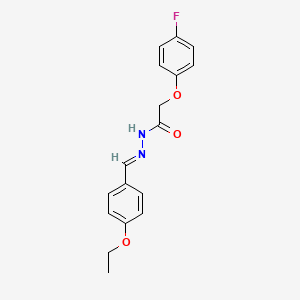
N-(2,6-diisopropylphenyl)-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of "N-(2,6-diisopropylphenyl)-N'-phenylurea" derivatives involves intricate chemical processes designed to integrate specific functional groups, achieving desired molecular structures. Studies highlight the versatility of synthesis methods, including salt metathesis and reactions involving different ligands to produce compounds with specific configurations and coordination environments (Rabe et al., 2003).
Molecular Structure Analysis
The molecular structure of "N-(2,6-diisopropylphenyl)-N'-phenylurea" and its derivatives reveals a variety of coordination geometries and conformations. For instance, studies on related compounds have shown structures ranging from distorted square-pyramidal to trigonal-prismatic coordination environments, highlighting the influence of ligand systems and metal coordination on the molecular geometry (Rabe et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving "N-(2,6-diisopropylphenyl)-N'-phenylurea" derivatives often result in the formation of complexes with unique reactivities and properties. The process of creating these complexes involves careful manipulation of reactants and conditions to achieve desired outcomes, such as specific coordination structures or the introduction of functional groups (Rabe et al., 2003).
Physical Properties Analysis
The physical properties of "N-(2,6-diisopropylphenyl)-N'-phenylurea" derivatives, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments and potential applications. These properties are determined through comprehensive analytical techniques, including X-ray crystallography and spectroscopy, providing insights into the compound's stability and interactions (Jeon et al., 2014).
Chemical Properties Analysis
The chemical properties of "N-(2,6-diisopropylphenyl)-N'-phenylurea" derivatives encompass reactivity, stability, and interaction with various reagents. These properties are pivotal in determining the compound's suitability for specific applications and its behavior under different chemical conditions. Studies on related compounds have explored their reactivity patterns, highlighting the roles of substituents and molecular structure in influencing chemical behaviors (Rabe et al., 2003).
科学的研究の応用
Enhanced Bioremediation Techniques
Research has demonstrated the potential of cyclodextrin-based bioremediation technologies to significantly enhance the mineralization of phenylurea herbicides like diuron in contaminated soils. This approach involves the use of hydroxypropyl-β-cyclodextrin (HPBCD) to increase the bioavailability of such herbicides, coupled with a bacterial consortium capable of complete biodegradation, leading to almost complete mineralization of the herbicide in soil systems, a marked improvement over previous methods that achieved incomplete mineralization (Villaverde et al., 2012).
Soil and Water Contamination Studies
Investigations into the degradation of isoproturon (a phenylurea herbicide) in soil have shown that its breakdown is significantly influenced by factors such as temperature and water content. These studies contribute to a better understanding of the leaching risks of such herbicides to groundwater resources, highlighting the importance of soil properties in the degradation process (Alletto et al., 2006).
Safety and Hazards
特性
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-13(2)16-11-8-12-17(14(3)4)18(16)21-19(22)20-15-9-6-5-7-10-15/h5-14H,1-4H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGROQBDTIFHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Diisopropylphenyl)-3-phenylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5536535.png)
![2-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5536540.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5536556.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[6-methyl-2-(methylthio)pyrimidin-4-yl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5536563.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5536565.png)
![(1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5536568.png)

![N-ethyl-2-methyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5536574.png)
![4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5536577.png)
![5-butyl-4-ethyl-2-[2-(4-isopropyl-1-piperazinyl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536613.png)
![(3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5536617.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5536638.png)